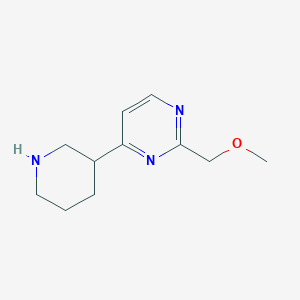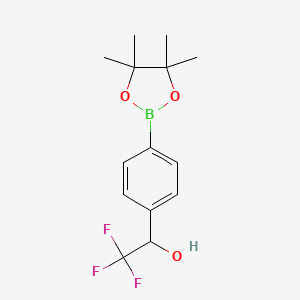![molecular formula C11H13BrFNO B1452866 N-[2-(4-Brom-2-fluorphenoxy)ethyl]cyclopropanamin CAS No. 1038318-98-7](/img/structure/B1452866.png)
N-[2-(4-Brom-2-fluorphenoxy)ethyl]cyclopropanamin
Übersicht
Beschreibung
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a cyclopropanamine group attached to a phenoxyethyl chain, which is further substituted with bromine and fluorine atoms
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorophenol and cyclopropanamine.
Etherification: The 4-bromo-2-fluorophenol undergoes etherification with an appropriate alkylating agent to form the intermediate 2-(4-bromo-2-fluorophenoxy)ethyl compound.
Amine Introduction: The intermediate is then reacted with cyclopropanamine under suitable conditions to introduce the amine group, resulting in the formation of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and phenoxy groups.
Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Wirkmechanismus
The mechanism of action of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl chain and the cyclopropanamine group can engage in binding interactions, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-chloro-2-fluorophenoxy)ethyl)cyclopropanamine
- N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine
- N-(2-(4-bromo-2-methylphenoxy)ethyl)cyclopropanamine
Uniqueness
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine is unique due to the specific combination of bromine and fluorine substitutions on the phenoxy ring. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHZUQFNLTDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)





![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)

![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

